molecular formula C26H29N5O5 B1237850 CAAAQ CAS No. 84614-60-8

CAAAQ

Cat. No.: B1237850
CAS No.: 84614-60-8
M. Wt: 491.5 g/mol
InChI Key: PKIIMGRIJRIORH-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAAAQ is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of a quinoline ring attached to a peptide chain consisting of three alanine residues, which are protected by a carbobenzoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAAAQ typically involves the stepwise assembly of the peptide chain followed by the attachment of the quinoline ring. The process begins with the protection of the amino groups of the alanine residues using the carbobenzoxy group. The protected alanine residues are then sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the quinoline ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

CAAAQ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CAAAQ has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CAAAQ involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription. The peptide chain can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)pyridine
  • 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)isoquinoline
  • 6-(N-Carbobenzoxy-alanyl-alanyl-alanylamido)benzene

Uniqueness

CAAAQ is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the quinoline ring with the protected peptide chain enhances its stability and specificity in various applications .

Properties

CAS No.

84614-60-8

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-2-aminopropanoyl]-[(2S)-1-oxo-1-(quinolin-6-ylamino)propan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C26H29N5O5/c1-16(27)24(33)31(25(34)17(2)29-26(35)36-15-19-8-5-4-6-9-19)18(3)23(32)30-21-11-12-22-20(14-21)10-7-13-28-22/h4-14,16-18H,15,27H2,1-3H3,(H,29,35)(H,30,32)/t16-,17-,18-/m0/s1

InChI Key

PKIIMGRIJRIORH-BZSNNMDCSA-N

Isomeric SMILES

C[C@@H](C(=O)N([C@@H](C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)N

SMILES

CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N

Canonical SMILES

CC(C(=O)N(C(C)C(=O)NC1=CC2=C(C=C1)N=CC=C2)C(=O)C(C)NC(=O)OCC3=CC=CC=C3)N

84614-60-8

Synonyms

6-(N-carbobenzoxy-alanyl-alanyl-alanylamido)quinoline
6-(N-Cbz-Ala-Ala-Ala-amido)quinoline
CAAAQ

Origin of Product

United States

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